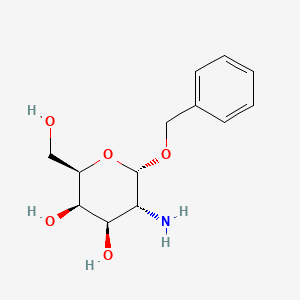

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

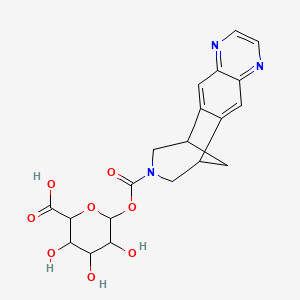

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a chemical compound that has been extensively applied in the biomedical sector . It is used as an inhibitor of O-linked glycosylation in a variety of cell lines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the N-acetyl derivative was obtained by the treatment of the compound with acetic anhydride in methanol with Et3N .Molecular Structure Analysis

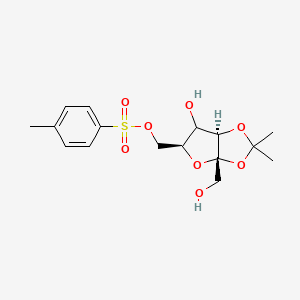

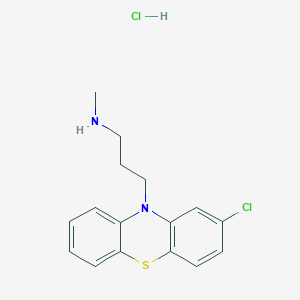

The molecular formula of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is C13H19NO5, and it has a molecular weight of 269.29 .Chemical Reactions Analysis

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is used as an inhibitor of O-linked glycosylation in a variety of cell lines. It has also been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells .Physical And Chemical Properties Analysis

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a white solid that is soluble in methanol . It should be stored at -20°C .科学的研究の応用

HIV Research

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside has been used in HIV research. It has been found to increase Human Immunodeficiency Virus (HIV) replication and viral outgrowth efficacy in vitro . This compound has been used to study the role of O-glycosylation in HIV infectivity and replication rates .

Inhibitor of Mucin Synthesis

This compound is known to inhibit mucin synthesis . Mucins are a family of high molecular weight, heavily glycosylated proteins. Inhibition of mucin synthesis can be useful in studying various diseases, including cancer .

Cancer Research

In the field of cancer research, this compound has been used to study its effects on cell death in certain types of cancer cells . For instance, it has been found to enhance cell death induced by 5-fluorouracil in Capan-1 and HPAF-II cells .

Glycosyltransferase Inhibition

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a substrate for N-acetyl-β-D-glucosaminyltransferase and has been used as an inhibitor of O-linked glycosylation in a variety of cell lines . This can be useful in studying the role of glycosylation in various biological processes.

Inhibition of 2,3 (O)-sialyltransferase

This compound has been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells . This can be useful in studying the role of sialylation in cellular processes.

Study of Glycoprotein Expression

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside has been used to study the inhibition of glycosyltransferase incorporation of glucosamine into O-glycans. It has been found to suppress mucin biosynthesis and inhibit MUC1 expression in the breast cancer cell line MDF-7 .

作用機序

Target of Action

The primary target of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is the β1,3-galactosyltransferase enzyme involved in O-glycosylation elongation . This enzyme plays a crucial role in the extension of O-glycan chains, a process vital for various cellular functions.

Mode of Action

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside acts as a competitive inhibitor of O-glycan chain extension . It mimics the structure of GalNAc-α-1-O-serine/theonine, the natural substrate of the β1,3-galactosyltransferase enzyme . By binding to the active site of the enzyme, it prevents the natural substrate from attaching, thereby inhibiting the extension of the O-glycan chain .

Biochemical Pathways

The inhibition of O-glycan chain extension by Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar moieties to proteins, which is crucial for protein stability, localization, and function. The disruption of this pathway can have downstream effects on various cellular processes that depend on glycosylated proteins.

Pharmacokinetics

It is known to be soluble in methanol , which suggests that it may be well-absorbed in the body. It is stored at -20° C, indicating that it may require specific storage conditions to maintain its stability and efficacy .

Result of Action

The inhibition of O-glycan chain extension by Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside can lead to changes in the function of glycosylated proteins . For example, it has been shown to suppress mucin biosynthesis and inhibit MUC1 expression in breast cancer cell line MDF-7 . Mucins are heavily glycosylated proteins that play a role in cell signaling, protection, and lubrication.

将来の方向性

特性

IUPAC Name |

(2R,3R,4R,5R,6S)-5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2/t9-,10-,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTAXQWRKKWROR-LBELIVKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)